molecular formula C19H20BrNO4 B5208218 butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate

butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate

Cat. No.: B5208218
M. Wt: 406.3 g/mol
InChI Key: XAVFQTUDSJVORJ-UHFFFAOYSA-N
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Description

Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is a chemical compound with a complex molecular structure. It is characterized by a benzamide core with a bromo and methoxy substituent on the benzene ring, and a butyl group attached to the amide nitrogen. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate typically involves the following steps:

  • Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination to introduce the bromo substituent at the 3-position of the benzene ring.

  • Amide Formation: The brominated product is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is subsequently reacted with butylamine to form the amide bond.

  • Coupling Reaction: The final step involves the coupling of the amide with 4-aminobenzoic acid to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

  • Oxidation: The bromo substituent can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo substituent, resulting in a different structural isomer.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and reaction conditions such as elevated temperatures and polar solvents are employed.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Structural isomers lacking the bromo substituent.

  • Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate molecular interactions and pathways.

  • Industry: The compound is used in materials science for the development of innovative materials with unique properties.

Mechanism of Action

The mechanism by which butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the benzene ring can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate can be compared with other similar compounds, such as:

  • N-Butyl 4-bromo-3-methoxybenzamide: Similar structure but lacks the benzoate group.

  • N-t-Butyl 4-bromo-3-methoxybenzamide: Similar structure but with a tert-butyl group instead of a butyl group.

  • tert-Butyl 4-bromo-3-methoxybenzoate: Similar structure but with a different amide linkage.

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-3-4-11-25-19(23)13-5-8-15(9-6-13)21-18(22)14-7-10-17(24-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFQTUDSJVORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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